4-Bromopent-4-en-1-amine hydrochloride
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Overview
Description
4-Bromopent-4-en-1-amine hydrochloride is an organic compound with the molecular formula C5H11BrClN. It is a brominated amine derivative, often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopent-4-en-1-amine hydrochloride typically involves the bromination of pent-4-en-1-amine. The reaction is carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
4-Bromopent-4-en-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of pent-4-en-1-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or secondary amines.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of pent-4-en-1-amine.
Scientific Research Applications
4-Bromopent-4-en-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromopent-4-en-1-amine hydrochloride involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Pent-4-en-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloropent-4-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
4-Iodopent-4-en-1-amine hydrochloride:
Uniqueness
4-Bromopent-4-en-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H11BrClN |
---|---|
Molecular Weight |
200.50 g/mol |
IUPAC Name |
4-bromopent-4-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-5(6)3-2-4-7;/h1-4,7H2;1H |
InChI Key |
VYXQFARLWMQJNV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCN)Br.Cl |
Origin of Product |
United States |
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